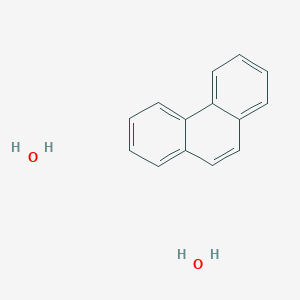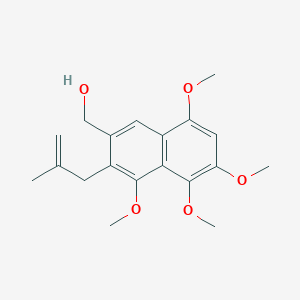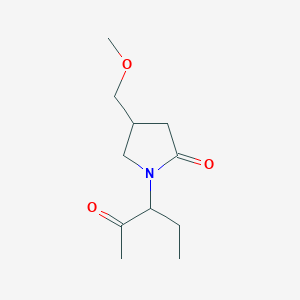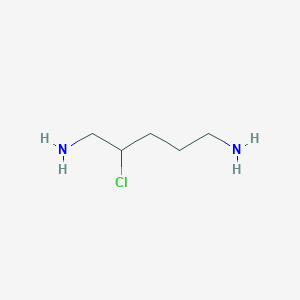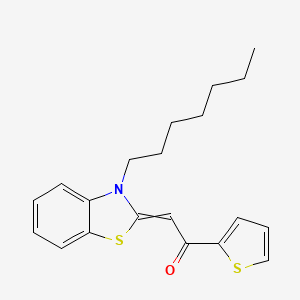![molecular formula C19H24O B14184865 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one CAS No. 922497-18-5](/img/structure/B14184865.png)
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of cycloalkanes This compound features a cyclohexyl group, a phenyl group substituted with a cyclopent-1-en-1-yl group, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-(cyclopent-1-en-1-yl)benzaldehyde, followed by oxidation to form the desired ethanone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be compared with similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexyl group, used as a solvent and chemical intermediate.
Cyclopent-2-en-1-one: A compound with a cyclopentenone moiety, known for its reactivity in various organic reactions.
Phenylacetone: A compound with a phenyl group and an ethanone moiety, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of cyclohexyl, phenyl, and cyclopent-1-en-1-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
922497-18-5 |
|---|---|
Fórmula molecular |
C19H24O |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-[3-(cyclopenten-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H24O/c20-19(17-10-2-1-3-11-17)14-15-7-6-12-18(13-15)16-8-4-5-9-16/h6-8,12-13,17H,1-5,9-11,14H2 |
Clave InChI |
GNCJEFCGNJFYBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)CC2=CC(=CC=C2)C3=CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


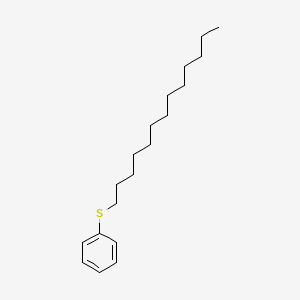
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
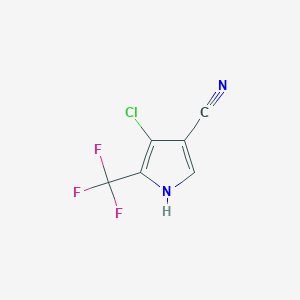
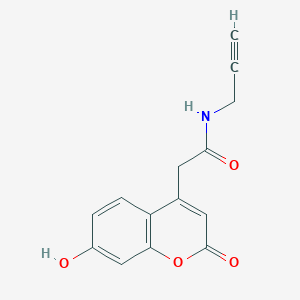
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
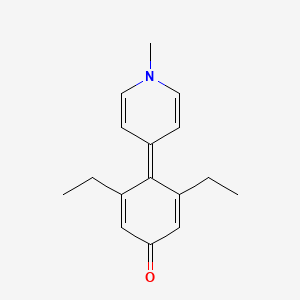
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
